2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phthalazinone core, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Phthalazinone Core: The phthalazinone core is synthesized by cyclization reactions involving appropriate precursors, such as phthalic anhydride and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the phthalazinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted piperidine or phthalazinone derivatives .
Scientific Research Applications
2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Materials Science: Its structural properties make it a subject of interest in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with monoamine transporters. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to the transporters, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A, further enhancing its effects on neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with similar pharmacological properties.
Benzylpiperazine: Another compound with monoamine releasing properties, but with different selectivity and potency.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological applications.
Uniqueness
2-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combined structural features of a piperidine ring, a phthalazinone core, and a benzyl group.
Properties
Molecular Formula |
C29H29N3O2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C29H29N3O2/c1-21-11-13-24(14-12-21)28-25-9-5-6-10-26(25)29(34)32(30-28)20-27(33)31-17-15-23(16-18-31)19-22-7-3-2-4-8-22/h2-14,23H,15-20H2,1H3 |
InChI Key |
VGSPGTQOJUIRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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